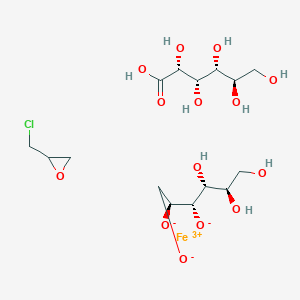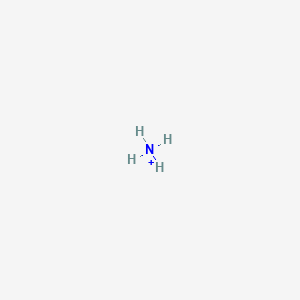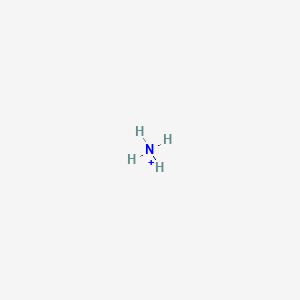
Ammonium
描述
Ammonium is a positively charged ion with the chemical formula NH₄⁺. It is formed by the addition of a proton (H⁺) to ammonia (NH₃). This compound is a key component in the nitrogen cycle and is essential for many biological processes. It is commonly found in various salts, such as this compound chloride (NH₄Cl) and this compound sulfate ((NH₄)₂SO₄), and plays a significant role in agriculture, industry, and environmental science .
准备方法
Synthetic Routes and Reaction Conditions
In the laboratory, ammonium can be prepared by reacting ammonia with acids. For example, ammonia reacts with hydrochloric acid to form this compound chloride: [ \text{NH}_3 + \text{HCl} \rightarrow \text{NH}_4\text{Cl} ]
Another method involves heating this compound salts with strong bases. For instance, heating this compound chloride with sodium hydroxide produces ammonia gas: [ 2\text{NH}_4\text{Cl} + \text{Ca(OH)}_2 \rightarrow \text{CaCl}_2 + 2\text{H}_2\text{O} + 2\text{NH}_3 ]
Industrial Production Methods
The primary industrial method for producing ammonia, which is then converted to this compound compounds, is the Haber-Bosch process. This process involves the direct combination of nitrogen (N₂) and hydrogen (H₂) gases under high pressure and temperature in the presence of an iron catalyst: [ \text{N}_2 + 3\text{H}_2 \rightarrow 2\text{NH}_3 ]
化学反应分析
Types of Reactions
Ammonium ions undergo various chemical reactions, including:
-
Acid-Base Reactions: : this compound acts as a weak acid and can donate a proton to form ammonia. [ \text{NH}_4^+ \rightarrow \text{NH}_3 + \text{H}^+ ]
-
Substitution Reactions: : this compound salts can react with bases to produce ammonia gas. [ \text{NH}_4\text{Cl} + \text{NaOH} \rightarrow \text{NH}_3 + \text{NaCl} + \text{H}_2\text{O} ]
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and other this compound salts. The conditions for these reactions typically involve heating or mixing at room temperature.
Major Products
The major products formed from reactions involving this compound include ammonia gas, water, and various salts such as sodium chloride and calcium chloride.
科学研究应用
Ammonium has a wide range of applications in scientific research:
Chemistry: this compound salts are used as reagents in various chemical reactions and as catalysts in organic synthesis.
Biology: this compound is a key metabolite in the nitrogen cycle and is essential for the growth and development of plants and microorganisms.
Medicine: this compound compounds are used in pharmaceuticals, such as this compound chloride, which is used as an expectorant.
Industry: This compound is used in the production of fertilizers, explosives, and cleaning agents
作用机制
The mechanism of action of ammonium involves its role as a weak acid. In biological systems, this compound ions are involved in the regulation of acid-base balance. The kidney uses this compound to combine with fixed anions, maintaining acid-base homeostasis, especially during metabolic acidosis . In plants, this compound transporters facilitate the uptake of this compound ions, which are then assimilated into amino acids and other nitrogen-containing compounds .
相似化合物的比较
Ammonium can be compared with other nitrogen-containing compounds such as ammonia (NH₃) and quaternary this compound compounds (R₄N⁺):
Ammonia (NH₃): Ammonia is a neutral molecule with a pungent odor, while this compound is a positively charged ion.
Quaternary this compound Compounds (R₄N⁺): These compounds contain a positively charged nitrogen atom with four organic groups attached.
This compound is unique in its role in the nitrogen cycle and its importance in biological systems, distinguishing it from other nitrogen-containing compounds.
属性
IUPAC Name |
azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3N/h1H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZKDVFQNNGYKY-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043974 | |
| Record name | Ammonia ion (NH4+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
18.039 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.2 mg/mL at 20 °C | |
| Record name | Ammonium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14798-03-9, 15194-15-7, 92075-50-8 | |
| Record name | Ammonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14798-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium cation | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014798039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amidogen, ion(1+) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015194157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrogen tetrahydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092075508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonia ion (NH4+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMMONIUM CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54S68520I4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ammonium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041827 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


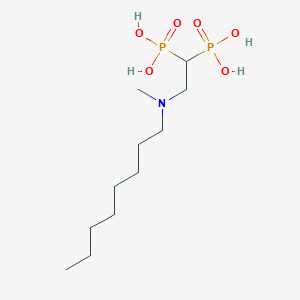
![sodium;7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-2-(3-methoxy-1,2-oxazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10827155.png)
![rel-(E)-N-(7-(((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl)-4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide](/img/structure/B10827159.png)
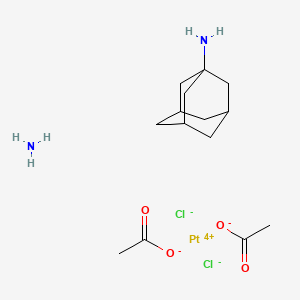

![[(2R,3R,5S)-2-(5-amino-2-oxo-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B10827195.png)

